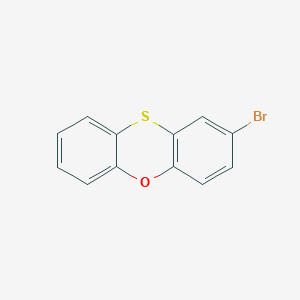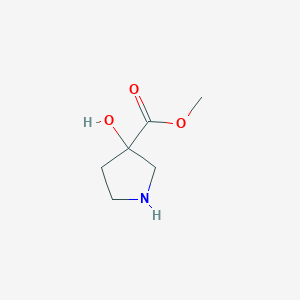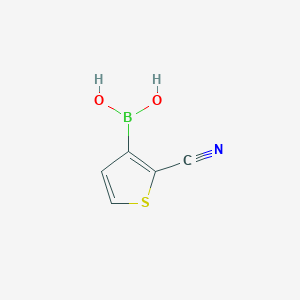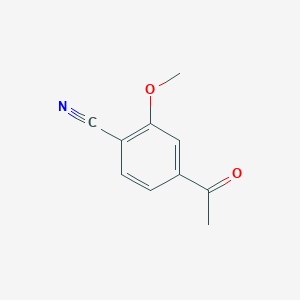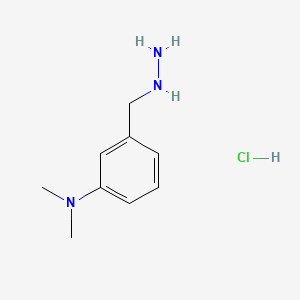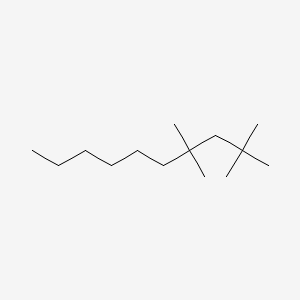
2,2,4,4-Tetramethyldecane
Descripción general
Descripción
2,2,4,4-Tetramethyldecane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30. This compound is characterized by its four methyl groups attached to the second and fourth carbon atoms of the decane chain. It is a colorless liquid at room temperature and is known for its stability and low reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyldecane can be achieved through various methods, including:
Alkylation of Decane: One common method involves the alkylation of decane with methyl groups using a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs under high temperature and pressure conditions to ensure complete alkylation.
Grignard Reaction: Another method involves the use of Grignard reagents. For example, reacting 2,4-dimethylpentylmagnesium bromide with 2,4-dimethylpentyl chloride can yield this compound after hydrolysis.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of suitable precursors. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethyldecane primarily undergoes reactions typical of alkanes, including:
Combustion: Like other hydrocarbons, it can undergo complete combustion in the presence of oxygen to produce carbon dioxide and water.
Halogenation: It can react with halogens such as chlorine or bromine under UV light to form halogenated derivatives.
Cracking: Under high temperatures, it can undergo thermal cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Oxygen: For combustion reactions.
Halogens (Cl2, Br2): For halogenation reactions, typically under UV light.
Catalysts (e.g., Zeolites): For cracking reactions.
Major Products Formed
Carbon Dioxide and Water: From combustion.
Halogenated Alkanes: From halogenation.
Smaller Hydrocarbons: From cracking.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyldecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: It serves as a solvent in various biological assays and experiments.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and low reactivity.
Industry: It is used as a component in lubricants and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethyldecane is primarily related to its physical properties rather than chemical reactivity. Its stability and low reactivity make it an ideal solvent and carrier in various applications. It does not interact significantly with biological molecules, making it a suitable medium for delivering other active compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,4-Tetramethyloctane
- 2,2,4,4-Tetramethylhexane
- 2,2,4-Trimethylpentane
Uniqueness
Compared to similar compounds, 2,2,4,4-Tetramethyldecane has a longer carbon chain, which contributes to its higher boiling point and greater stability. Its unique structure with four methyl groups provides distinct physical properties that are advantageous in specific industrial and research applications.
Propiedades
IUPAC Name |
2,2,4,4-tetramethyldecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-7-8-9-10-11-14(5,6)12-13(2,3)4/h7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMZMLKGTHUCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908303 | |
| Record name | 2,2,4,4-Tetramethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103275-97-4 | |
| Record name | Decane, 2,2,4,4-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103275974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-Tetramethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


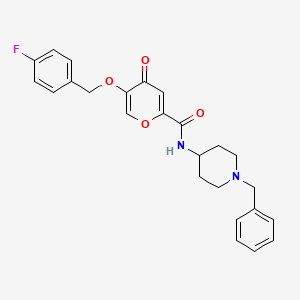
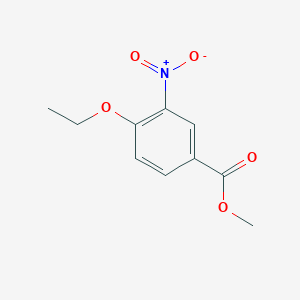

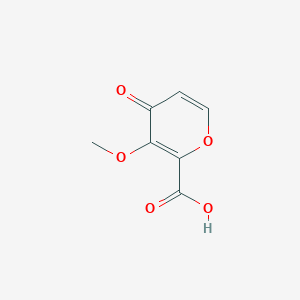
![Bicyclo[2.2.1]heptan-7-one](/img/structure/B3045142.png)
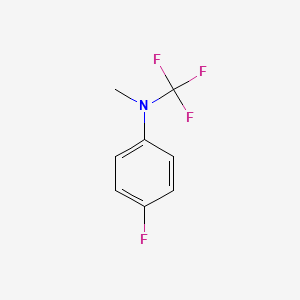
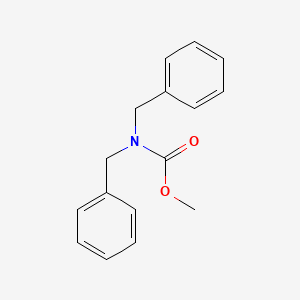

![7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine](/img/structure/B3045148.png)
